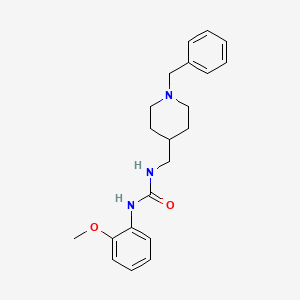

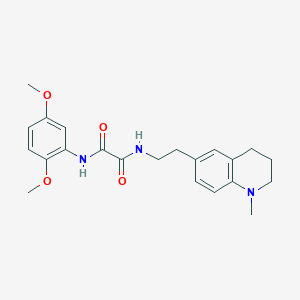

1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This compound has garnered significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.

Aplicaciones Científicas De Investigación

Enzyme Inhibition and Anticancer Activity

Rho Kinase (ROCK) Inhibition : A study by Pireddu et al. (2012) found that certain urea derivatives, including ones with methoxy groups on the phenyl ring, are potent inhibitors of Rho associated protein kinases (ROCK1 and 2). These derivatives demonstrated significant potency, indicating potential for therapeutic applications in diseases where ROCK activity is implicated, such as cardiovascular diseases and cancer Pireddu et al., 2012.

Acetylcholinesterase (AChE) Inhibition : Urea derivatives have also been studied for their potential as acetylcholinesterase inhibitors. A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed significant antiacetylcholinesterase activity, suggesting their potential use in treating diseases such as Alzheimer's Vidaluc et al., 1995.

Anticancer Properties : Mustafa et al. (2014) synthesized several urea derivatives and evaluated them for their enzyme inhibition and anticancer activities. Some derivatives demonstrated inhibitory effects on urease, β-glucuronidase, and phosphodiesterase enzymes, as well as in vitro anticancer activity against a prostate cancer cell line. This study underscores the potential of urea derivatives in developing new anticancer drugs Mustafa et al., 2014.

Interaction with Biological Molecules

- DNA Interaction : Ajloo et al. (2015) investigated the interaction of new tetradentate Schiff bases containing N2O2 donor atoms with calf thymus DNA. These studies are crucial for understanding how certain urea derivatives might interact with genetic material, providing insights into their potential use in genetic research or therapy Ajloo et al., 2015.

Material Science and Hydrogel Formation

- Hydrogel Formation : Lloyd and Steed (2011) demonstrated that certain urea derivatives could form hydrogels in acidic conditions. The rheology and morphology of these gels can be tuned by changing the anion identity, indicating potential applications in material science for drug delivery systems or tissue engineering Lloyd & Steed, 2011.

Propiedades

IUPAC Name |

1-[(1-benzylpiperidin-4-yl)methyl]-3-(2-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-26-20-10-6-5-9-19(20)23-21(25)22-15-17-11-13-24(14-12-17)16-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXLVMOGCOYZBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2468997.png)

![1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(4-chlorophenyl)urea](/img/structure/B2468999.png)

![methyl 2-(4,6-dioxo-2-phenyl-3-(thiophen-2-yl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2469006.png)

![7-fluoro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2469007.png)

![5-Azaspiro[2.4]heptan-7-ol](/img/structure/B2469008.png)

![2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B2469009.png)

![1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2469011.png)

![ethyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2469017.png)

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B2469020.png)